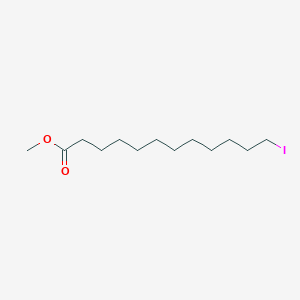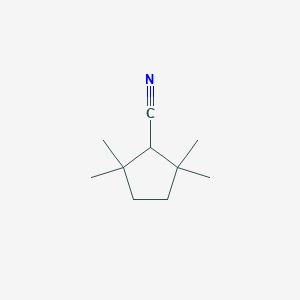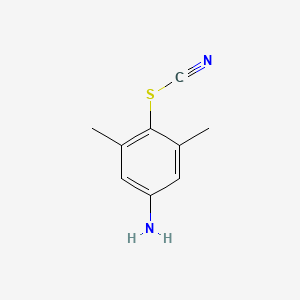
3,5-dimethyl-4-thiocyanatoaniline
描述
3,5-dimethyl-4-thiocyanatoaniline is an organic compound that belongs to the class of thiocyanates. Thiocyanates are organic compounds containing the functional group RSCN, where the organic group is attached to sulfur. This compound is characterized by the presence of an amino group, two methyl groups, and a thiocyanate group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-4-thiocyanatoaniline typically involves the reaction of 4-Amino-2,6-dimethylphenyl chloride with potassium thiocyanate in the presence of a suitable solvent such as acetone or ethanol. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反应分析
Types of Reactions
3,5-dimethyl-4-thiocyanatoaniline undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfonyl derivatives.
Reduction Reactions: Reduction of the thiocyanate group can lead to the formation of amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as sodium azide.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Various substituted thiocyanates and isothiocyanates.
Oxidation Reactions: Sulfonyl derivatives.
Reduction Reactions: Amines and related compounds.
科学研究应用
3,5-dimethyl-4-thiocyanatoaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3,5-dimethyl-4-thiocyanatoaniline involves its interaction with various molecular targets. The thiocyanate group can interact with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
相似化合物的比较
Similar Compounds
- Phenyl thiocyanate
- 4-Amino-2,6-dimethylphenyl isothiocyanate
- 2,6-Dimethylphenyl thiocyanate
Comparison
3,5-dimethyl-4-thiocyanatoaniline is unique due to the presence of both amino and thiocyanate groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and reactivity patterns, making it a valuable compound for various applications.
属性
分子式 |
C9H10N2S |
|---|---|
分子量 |
178.26 g/mol |
IUPAC 名称 |
(4-amino-2,6-dimethylphenyl) thiocyanate |
InChI |
InChI=1S/C9H10N2S/c1-6-3-8(11)4-7(2)9(6)12-5-10/h3-4H,11H2,1-2H3 |
InChI 键 |
XOSJWLNVZLKSSL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1SC#N)C)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
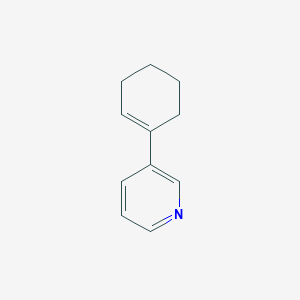
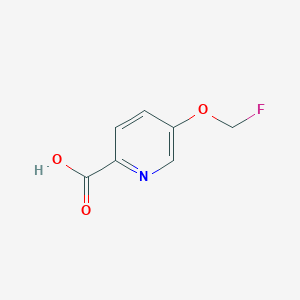

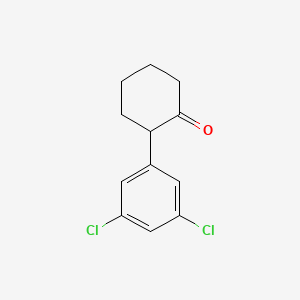
![5-phenyl-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B8692514.png)
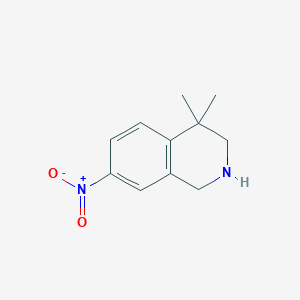
![6-Iodobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B8692530.png)
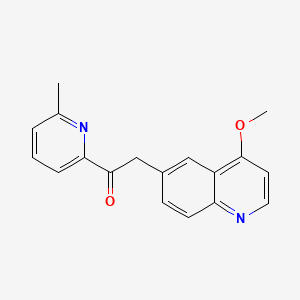



![TERT-BUTYL N-[1-(PROP-2-YNOYL)CYCLOPROPYL]CARBAMATE](/img/structure/B8692567.png)
